4-(3-Chloropropyl)-1,4-oxazepane hydrochloride
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Overview
Description
4-(3-Chloropropyl)-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a seven-membered ring containing both nitrogen and oxygen atoms, with a chloropropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride typically involves the reaction of 3-chloropropylamine with an appropriate oxazepane precursor. One common method is the cyclization of 3-chloropropylamine with a diol or an epoxide under acidic conditions to form the oxazepane ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which also helps in the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxazepane derivatives with different oxidation states.
Scientific Research Applications
4-(3-Chloropropyl)-1,4-oxazepane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazepane ring structure may also interact with biological membranes, affecting their function and permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropropyl)morpholine hydrochloride
- 1-(3-Chloropropyl)piperazine hydrochloride
- 4-(2-Chloroethyl)morpholine hydrochloride
Uniqueness
4-(3-Chloropropyl)-1,4-oxazepane hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to six-membered ring analogs like morpholine and piperazine derivatives. This structural difference can influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
4-(3-chloropropyl)-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO.ClH/c9-3-1-4-10-5-2-7-11-8-6-10;/h1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLVOIVMJBHENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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